5-amino-1-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-N-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-AMINO-1-{[(3,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}-N-(4-FLUOROPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique triazole ring structure, which is known for its stability and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-AMINO-1-{[(3,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}-N-(4-FLUOROPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the triazole ring. This can be achieved through a cyclization reaction involving hydrazine and an appropriate carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and consistency. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize yield and purity. Solvent extraction and crystallization techniques are commonly employed to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
5-AMINO-1-{[(3,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}-N-(4-FLUOROPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The triazole ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
5-AMINO-1-{[(3,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}-N-(4-FLUOROPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-AMINO-1-{[(3,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}-N-(4-FLUOROPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The triazole ring structure allows it to bind to enzymes and receptors, modulating their activity. This compound can inhibit certain enzymes, leading to a cascade of biochemical events that result in its observed effects.
Comparison with Similar Compounds
Similar Compounds
5-Amino-1,3-dimethylpyrazole: Shares a similar amino group and pyrazole ring structure.
4-Isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-ol: Contains a pyrazole ring and similar functional groups.
Uniqueness
What sets 5-AMINO-1-{[(3,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}-N-(4-FLUOROPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE apart is its unique combination of functional groups and the stability of the triazole ring. This makes it particularly versatile in various chemical reactions and valuable in scientific research.
Properties
Molecular Formula |
C19H19FN6O2 |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
5-amino-1-[2-(3,5-dimethylanilino)-2-oxoethyl]-N-(4-fluorophenyl)triazole-4-carboxamide |
InChI |
InChI=1S/C19H19FN6O2/c1-11-7-12(2)9-15(8-11)22-16(27)10-26-18(21)17(24-25-26)19(28)23-14-5-3-13(20)4-6-14/h3-9H,10,21H2,1-2H3,(H,22,27)(H,23,28) |
InChI Key |
XTSZUUWVFHBPQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)F)N)C |
Origin of Product |
United States |
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